molecular formula C12H12N2O4 B3000455 7,8-dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one CAS No. 1232797-83-9

7,8-dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one

Cat. No.: B3000455
CAS No.: 1232797-83-9
M. Wt: 248.238
InChI Key: MBPHXRDROJZTOW-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting target for synthetic and pharmacological research.

Scientific Research Applications

7,8-Dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-amino-2-chloroquinoxaline with suitable reagents to form the oxazoloquinazoline core. The reaction conditions often include the use of copper-catalyzed cyclization, which can afford good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of reduced derivatives.

    Substitution: Substitution reactions, particularly at the methoxy groups, can introduce different functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the methoxy positions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one is unique due to its specific substitution pattern and the presence of both methoxy and oxazolo groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

7,8-dimethoxy-2,3-dihydro-[1,3]oxazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-16-9-5-7-8(6-10(9)17-2)13-12-14(11(7)15)3-4-18-12/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPHXRDROJZTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N3CCOC3=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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